An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine and its Analogs
An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound built upon a tetrahydroindazole core. While detailed public information specifically on the unsubstituted 5-amino derivative is limited, the broader class of substituted tetrahydroindazoles has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have been explored for a range of biological activities, demonstrating its potential as a pharmacophore in drug discovery. This guide provides a comprehensive overview of the available technical information on 4,5,6,7-tetrahydro-1H-indazol-5-amine, its chemical properties, general synthesis strategies, and the known biological activities of its derivatives. Due to the scarcity of specific data for the parent amine, this document will focus on the properties and potential of the tetrahydroindazole scaffold as a whole, drawing from research on its analogs.
Chemical and Physical Properties
4,5,6,7-tetrahydro-1H-indazol-5-amine is a small molecule with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol .[1] It is available in various forms, including as a free base and as dihydrochloride or hydrochloride salts. The CAS numbers associated with this compound and its salts include 955406-59-4 for the (5S)-enantiomer and 74197-17-4 for the dihydrochloride salt.[1][2]
Table 1: Physicochemical Properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃ | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 955406-59-4 ((5S)-enantiomer) | [1] |
| 74197-17-4 (dihydrochloride) | [2] | |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazol-5-amine |
Synthesis of the Tetrahydroindazole Core
The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold typically proceeds through the condensation of a substituted cyclohexane-1,3-dione with hydrazine or a hydrazine derivative.[3][4] This reaction forms the fused pyrazole ring system.
A general synthetic approach is outlined below:
Caption: General synthesis of the tetrahydroindazole core.
Experimental Protocol: General Synthesis of Substituted 4,5,6,7-tetrahydro-1H-indazoles
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Starting Material Preparation: A suitably substituted cyclohexane derivative, often a diketone, is prepared.
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Condensation and Cyclization: The cyclohexanedione derivative is reacted with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as methanol with a catalytic amount of acid (e.g., H+).[3] The reaction mixture is typically refluxed to drive the condensation and subsequent cyclization to form the tetrahydroindazole ring system.
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Purification: The resulting product is then purified using standard laboratory techniques such as crystallization or column chromatography.
Biological Activities and Therapeutic Potential of Tetrahydroindazole Derivatives
Direct quantitative biological data for 4,5,6,7-tetrahydro-1H-indazol-5-amine is scarce in publicly accessible literature. However, research on its derivatives highlights the therapeutic potential of this chemical scaffold.
Antibacterial Activity
Several studies have investigated substituted 4,5,6,7-tetrahydro-1H-indazole derivatives as potential antibacterial agents.[3][4] For instance, a series of phenyl, indole, and dimethyl-substituted tetrahydro-1H-indazole derivatives were synthesized and evaluated for their antimicrobial activity.[3][4] Some of these compounds exhibited excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[4] Molecular docking studies suggest that these compounds may exert their effect by interacting with the active site of DNA gyrase, an essential bacterial enzyme.[3][4]
Table 2: Antibacterial Activity of Selected Tetrahydroindazole Derivatives
| Compound Class | Target Organisms | Putative Mechanism of Action | Reference |
| Phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazoles | S. aureus, B. subtilis, E. coli | DNA gyrase inhibition | [3][4] |
| 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamides | S. aureus | DNA gyrase inhibition | [5] |
Enzyme Inhibition
Derivatives of the tetrahydroindazole core have been identified as inhibitors of various enzymes. One notable example is the inhibition of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. A series of 1,5,6,7-tetrahydro-4H-indazol-4-ones were found to be potent HNE inhibitors with Ki values in the low nanomolar range.
Receptor Modulation
The indazole moiety is recognized as a bioisostere of indole, which is a common motif in molecules targeting serotonin receptors.[6] This has led to the investigation of indazole and tetrahydroindazole derivatives as serotonin receptor modulators. For example, analogs of 5-MeO-DMT incorporating an indazole ring have been evaluated for their activity at 5-HT₂ receptors.[6]
Mechanism of Action of Tetrahydroindazole Derivatives
The mechanism of action for compounds containing the 4,5,6,7-tetrahydro-1H-indazole scaffold is diverse and dependent on the specific substitutions on the core structure.
Caption: Mechanisms of action for tetrahydroindazole derivatives.
As illustrated, antibacterial derivatives have been shown to target bacterial DNA gyrase, leading to the inhibition of DNA replication and ultimately bacterial cell death.[3][4] In the context of anti-inflammatory applications, certain tetrahydroindazolone derivatives act by inhibiting human neutrophil elastase.
Future Directions
The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics. While the parent compound, 4,5,6,7-tetrahydro-1H-indazol-5-amine, remains poorly characterized in the public domain, the demonstrated biological activities of its derivatives warrant further investigation. Future research should focus on:
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Detailed Biological Profiling: A thorough evaluation of the pharmacological properties of 4,5,6,7-tetrahydro-1H-indazol-5-amine is needed to understand its intrinsic activity and potential as a lead compound.
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Structure-Activity Relationship (SAR) Studies: Systematic modifications of the tetrahydroindazole core will help in elucidating the key structural features required for specific biological activities and in optimizing potency and selectivity.
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Pharmacokinetic and Toxicological Evaluation: For any promising derivatives, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies will be crucial for their advancement as drug candidates.
Conclusion
4,5,6,7-tetrahydro-1H-indazol-5-amine is a member of a chemical class with demonstrated potential in medicinal chemistry. Although specific data on this particular molecule is limited, the broader family of tetrahydroindazole derivatives has shown promise as antibacterial agents, enzyme inhibitors, and receptor modulators. The synthetic accessibility of the tetrahydroindazole core makes it an attractive scaffold for the generation of diverse chemical libraries for biological screening. Further research into this compound and its analogs is warranted to fully explore their therapeutic potential.
References
- 1. CAS 955406-59-4 | (5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine - Synblock [synblock.com]
- 2. 4,5,6,7-tetrahydro-1H-indazol-5-amine dihydrochloride 97% | CAS: 74197-17-4 | AChemBlock [achemblock.com]
- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
